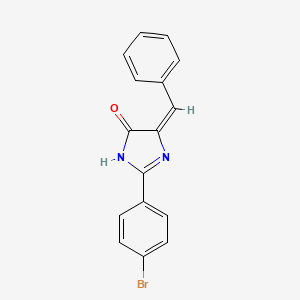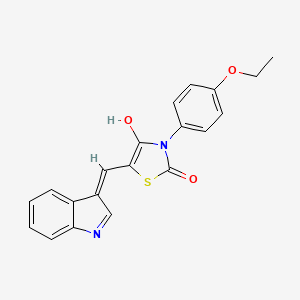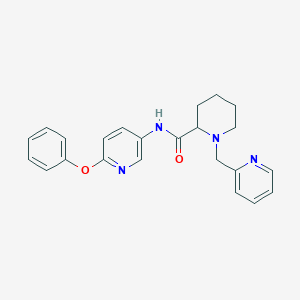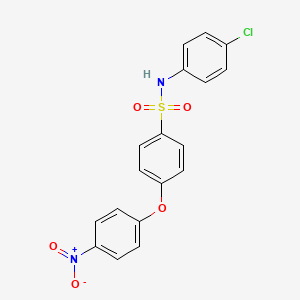
(4E)-4-benzylidene-2-(4-bromophenyl)-1H-imidazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-Benzylidene-2-(4-bromophenyl)-1H-imidazol-5-one is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a benzylidene group at the 4-position and a bromophenyl group at the 2-position of the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-benzylidene-2-(4-bromophenyl)-1H-imidazol-5-one typically involves the condensation of 4-bromobenzaldehyde with 2-phenyl-1H-imidazole-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further streamline the process, ensuring consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding amine or alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives. Typical reagents include sodium azide, potassium thiocyanate, and organometallic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiocyanates, or organometallic derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (4E)-4-Benzylidene-2-(4-bromophenyl)-1H-imidazol-5-one is used as a building block in organic synthesis for the preparation of various heterocyclic compounds. It serves as a precursor for the synthesis of imidazole-based ligands and catalysts.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mecanismo De Acción
The mechanism of action of (4E)-4-benzylidene-2-(4-bromophenyl)-1H-imidazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the associated biological pathway. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell proliferation or the inhibition of microbial growth.
Comparación Con Compuestos Similares
- 4-Bromophenylacetic acid
- 4-Bromothiophenol
- 4-Bromophenyl-2-thiazolamine
Comparison: Compared to similar compounds, (4E)-4-benzylidene-2-(4-bromophenyl)-1H-imidazol-5-one exhibits unique structural features, such as the presence of both benzylidene and bromophenyl groups on the imidazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity. For instance, while 4-bromophenylacetic acid and 4-bromothiophenol are primarily used in organic synthesis and material science, this compound has broader applications in medicinal chemistry and biological research.
Propiedades
IUPAC Name |
(4E)-4-benzylidene-2-(4-bromophenyl)-1H-imidazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-13-8-6-12(7-9-13)15-18-14(16(20)19-15)10-11-4-2-1-3-5-11/h1-10H,(H,18,19,20)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFRVBRSQFGAQU-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)NC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-N-ethylpiperazine-1-carbothioamide](/img/structure/B6090050.png)

![(5-fluoro-2-methoxyphenyl){1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6090070.png)
![2-[(5-chloro-2-thienyl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6090080.png)

![4-[5-(5,6,7,8-Tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carbonyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B6090090.png)
![N-methyl-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine](/img/structure/B6090098.png)
![{4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE](/img/structure/B6090106.png)

![N-[(3-propyl-1,2-oxazol-5-yl)methyl]-6-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methylamino]pyridine-3-carboxamide](/img/structure/B6090110.png)

![N-isopropyl-1'-[3-(2-methoxyphenyl)propanoyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6090133.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6090137.png)
![4-(Furan-3-ylmethyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one](/img/structure/B6090154.png)
